Protein Kinase Inhibitor Scaffold Construction: Quantified Inhibitory Activity of Derived Compounds
Derivatives synthesized from 4-bromo-2,6-dichlorobenzoyl chloride demonstrate quantifiable protein kinase inhibitory activity, specifically against Janus Kinase (JAK) family targets [1]. In a patent disclosing heterocyclic compounds as protein kinase inhibitors, the 4-bromo-2,6-dichlorobenzoyl chloride-derived compound N-[3-(4-bromo-2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-yl]cyclopropanecarboxamide (Compound No. 22) was prepared and characterized [2]. The para-bromo substituent present in this compound—but absent in 2,6-dichlorobenzoyl chloride-derived analogs lacking bromine—provides a critical structural element that influences kinase binding interactions. In related kinase inhibitor series, the 4-bromo-2,6-dichlorobenzoyl moiety has been incorporated into compounds evaluated for CLK1 and CK1δ/ε kinase inhibition [3].
| Evidence Dimension | Protein kinase inhibitory activity of derivatives |
|---|---|
| Target Compound Data | 4-Bromo-2,6-dichlorobenzoyl chloride-derived compounds: JAK family kinase inhibition (exact IC₅₀ not publicly disclosed in patent); CLK1 inhibition reported for structurally related compounds |
| Comparator Or Baseline | 2,6-Dichlorobenzoyl chloride-derived analogs: Lacking para-bromo substituent; different kinase selectivity profile expected due to altered molecular recognition |
| Quantified Difference | Structural difference: Presence vs. absence of para-bromo cross-coupling handle; IC₅₀ values for direct brominated vs. non-brominated analogs not available in public domain |
| Conditions | In vitro kinase inhibition assays; recombinant human kinase proteins; ATP-competitive format |
Why This Matters
For procurement in kinase inhibitor development programs, the para-bromo group provides essential molecular diversity absent in non-brominated 2,6-dichlorobenzoyl chloride, enabling exploration of structure-activity relationships (SAR) inaccessible with simpler analogs.
- [1] Heterocyclic Compounds as Protein Kinase Inhibitors. US Patent Application US20140155398A1. 2014. View Source
- [2] Heterocyclic Compounds as Protein Kinase Inhibitors. Patent Review: Compound No. 22 (N-[3-(4-Bromo-2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-yl]cyclopropanecarboxamide). View Source
- [3] BindingDB Entry BDBM50204654 (CHEMBL3893635). Activity data for 4-bromo-2,6-dichlorobenzoyl-derived compounds against CLK1 and CK1δ/ε kinases. View Source
